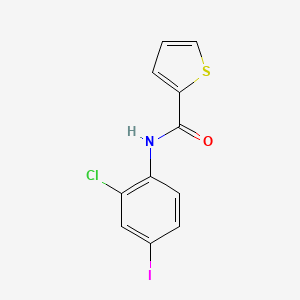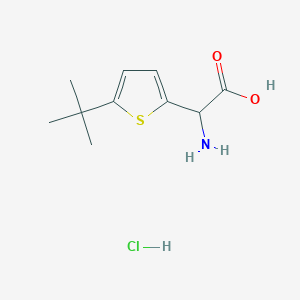
N-(2-chloro-4-iodophenyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-iodophenyl)-2-thiophenecarboxamide, commonly known as CIPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. CIPTC is a thiophene derivative that belongs to the class of iodinated arylamides. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis.
Mechanism of Action
CIPTC acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This leads to the inhibition of CK2 activity, which results in the modulation of various cellular processes. The inhibition of CK2 by CIPTC has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit viral replication.
Biochemical and Physiological Effects
CIPTC has been shown to have various biochemical and physiological effects, including the inhibition of CK2 activity, the induction of cell cycle arrest and apoptosis in cancer cells, and the inhibition of viral replication. CIPTC has also been shown to have anti-inflammatory effects by inhibiting the activity of the pro-inflammatory enzyme COX-2.
Advantages and Limitations for Lab Experiments
CIPTC has several advantages for lab experiments, including its potency as a CK2 inhibitor and its potential applications in drug development. However, CIPTC also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on CIPTC, including the development of more potent and selective CK2 inhibitors, the investigation of the molecular mechanisms underlying the anticancer and antiviral effects of CIPTC, and the evaluation of the potential applications of CIPTC in other fields, such as inflammation and neurodegenerative diseases.
In conclusion, CIPTC is a promising compound that has the potential to be developed into a potent and selective CK2 inhibitor with applications in drug development. The inhibition of CK2 by CIPTC has been shown to have anticancer and antiviral effects, as well as anti-inflammatory effects. The future research on CIPTC should focus on developing more potent and selective CK2 inhibitors and investigating the molecular mechanisms underlying its effects.
Synthesis Methods
The synthesis of CIPTC involves the reaction of 2-chloro-4-iodophenyl isothiocyanate with 2-aminothiophene-3-carboxamide in the presence of a base. The reaction leads to the formation of CIPTC as a yellow solid, which can be purified through recrystallization.
Scientific Research Applications
CIPTC has been extensively studied for its potential applications in drug development. The inhibition of CK2 by CIPTC has been shown to have anticancer effects, as CK2 is overexpressed in many types of cancer and is involved in promoting cell survival and proliferation. CIPTC has also been shown to have antiviral effects against HIV-1 and hepatitis C virus by inhibiting the activity of CK2, which is required for viral replication.
properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClINOS/c12-8-6-7(13)3-4-9(8)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFALKMUKICCUKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClINOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-iodophenyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methoxyphenyl)-4-{1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B6137236.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6137238.png)
![3-[3-(4-methyl-1-piperazinyl)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one dihydrochloride](/img/structure/B6137242.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B6137248.png)
![N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide](/img/structure/B6137249.png)
![6-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6137270.png)
![3-[(cyclobutylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6137285.png)

![1-(mesityloxy)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-propanol dihydrochloride](/img/structure/B6137294.png)
![2-isopropyl-5-{[(3-methoxyphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6137302.png)
![1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B6137318.png)
methanone](/img/structure/B6137324.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[1-methyl-2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6137332.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B6137338.png)